molecular formula C8H7BrCl2 B1373469 4-(1-Bromoethyl)-1,2-dichlorobenzene CAS No. 192702-37-7

4-(1-Bromoethyl)-1,2-dichlorobenzene

Cat. No. B1373469
CAS RN: 192702-37-7
M. Wt: 253.95 g/mol
InChI Key: LNEQRCLPPPXKGY-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-1,2-dichlorobenzene, commonly referred to as 4-BEDC, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a halogenated benzene derivative that is classified as an organochlorine compound, meaning that it contains both carbon and chlorine atoms. 4-BEDC has been used in several research studies due to its unique properties, including its ability to act as a catalyst in chemical reactions, its low volatility, and its low toxicity.

Scientific Research Applications

Computational and Spectroscopic Study

4-(1-Bromoethyl)-1,2-dichlorobenzene (BDB) has been the subject of detailed computational and spectroscopic studies. A combined experimental and theoretical vibrational investigation of BDB reveals significant electronic density. This research encompasses molecular geometry, Nuclear Magnetic Resonance (NMR), Natural Bond Orbital (NBO), and Natural Atomic Charge analyses. These findings are crucial for understanding the molecular structure and electronic properties of BDB, potentially useful in various scientific applications, such as material science and chemical engineering (Vennila et al., 2018).

Catalytic Oxidation

Research into the catalytic oxidation of dichlorobenzene variants, including BDB, has been conducted. This involves investigating the oxidation process over different transition metal oxides. Understanding these reactions is key for applications in environmental remediation and industrial processes, where BDB might play a role as a reactant or intermediate (Krishnamoorthy, Rivas, & Amiridis, 2000).

Zeolite Interaction

The interaction of BDB with zeolites has been studied, focusing on the catalytic oxidation of BDB in various conditions. The role of Bronsted acid sites on zeolites and the effect of micropores through a confinement effect on the degradation of BDB are explored. This research is relevant for environmental applications, particularly in pollution control and waste management processes (Taralunga, Mijoin, & Magnoux, 2006).

Solubility and Calorimetric Studies

The solubility of BDB in various solvents has been studied using differential scanning calorimetry, solution calorimetry, and thermogravimetry. This research provides insights into the physical properties of BDB, which are essential for its application in chemical synthesis and material science (Korobov et al., 1999).

Chemical Metabolism

Studies on the metabolism of chlorinated benzenes, including BDB, have been conducted, focusing on how these compounds interact with biological systems. Although this area borders on pharmacological research, the insights gleaned can be critical for understanding the environmental impact and safety of BDB in various applications (Carlson & Tardiff, 1976).

Photocatalysis and Sonolysis

Research into the degradation of dichlorobenzene variants under photocatalysis and sonolysis provides crucial data on the breakdown and removal of these compounds in environmental contexts. This information is vital for designing processes for the safe disposal and treatment of BDB-containing waste (Selli et al., 2008).

Mechanism of Action

properties

IUPAC Name

4-(1-bromoethyl)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEQRCLPPPXKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Bromoethyl)-1,2-dichlorobenzene

CAS RN

192702-37-7
Record name 4-(1-bromoethyl)-1,2-dichlorobenzene
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Synthesis routes and methods I

Procedure details

This compound is prepared by the procedure described in Preparation 3.4 from 25 ml of a 33% solution of HBr in AcOH and 5 g of 3,4-dichloro-1-(1-hydroxyethyl)benzene. 6.4 g of the expected product are obtained.
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Synthesis routes and methods II

Procedure details

To a solution of 1-(3,4-dichlorophenyl)ethanol (0.87 g, 4.55 mmol)in n-heptane (5.00 mL) and Et2O (0.500 mL) at 0° C. was added pyridine (1 drop) and phosphorous tribromide (0.214 mL, 2.277 mmol). The reaction mixture was warmed to RT and stirred for 2 h. The reaction was diluted with ether, washed with water (1×), saturated NaHCO3 (1×), and brine (1×). The organic layer was dried over magnesium sulfate, filtered, and concentrated to give 4-(1-bromoethyl)-1,2-dichlorobenzene (0.985 g, 3.88 mmol, 85% yield). m/z (ESI) 249.0 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-Bromoethyl)-1,2-dichlorobenzene
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4-(1-Bromoethyl)-1,2-dichlorobenzene
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4-(1-Bromoethyl)-1,2-dichlorobenzene

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